2-Chloro-4-methyl-8-nitroquinoline

説明

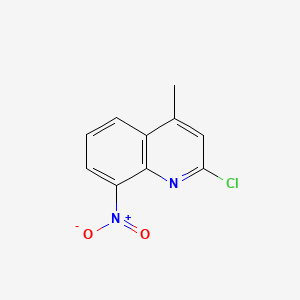

Molecular Formula: C₁₀H₇ClN₂O₂. Structure: A quinoline core substituted with a chlorine atom at position 2, a methyl group at position 4, and a nitro group at position 8 . Physical Properties:

- Melting Point: 143°C .

- Spectral Data: ¹H NMR (CDCl₃): δ 2.74 (CH₃), 7.35 (H3), 7.62–7.66 (H6), 8.00 (H5), 8.18 (H7) . ¹³C NMR (CDCl₃): δ 18.9 (CH₃), 124.2–153.2 (aromatic carbons) . Synthesis: Prepared via nitration of 2-chloro-4-methylquinoline, purified by silica gel chromatography (cyclohexane/acetone) and recrystallized in isopropanol . Applications: Investigated as a nitroreductase (NTR)-bioactivated antikinetoplastid agent, leveraging the nitro group for prodrug activation .

特性

IUPAC Name |

2-chloro-4-methyl-8-nitroquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O2/c1-6-5-9(11)12-10-7(6)3-2-4-8(10)13(14)15/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWDHWXUREISFJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C=CC=C2[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701297849 | |

| Record name | 2-Chloro-4-methyl-8-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701297849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.63 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54965-58-1 | |

| Record name | 2-Chloro-4-methyl-8-nitroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54965-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-methyl-8-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701297849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

科学的研究の応用

Quinoline, 2-chloro-4-methyl-8-nitro- has various applications in scientific research:

Medicinal Chemistry: It is used as a precursor in the synthesis of antimalarial, antibacterial, and anticancer drugs.

Biology: It serves as a fluorescent probe in biological imaging and as a tool in studying biological processes.

Industry: It is used in the production of dyes, pigments, and catalysts.

作用機序

Quinoline, 2-chloro-4-methyl-8-nitro- is compared with other similar compounds like quinoline, 2-chloro-4-methyl-, quinoline, 2-chloro-8-nitro-, and quinoline, 4-methyl-8-nitro-. The presence of different substituents on the quinoline ring structure results in variations in their chemical properties and biological activities.

類似化合物との比較

Structural and Functional Group Variations

Physicochemical Properties

- Melting Points: this compound: 143°C . 4-Chloro-8-(trifluoromethyl)quinoline: Likely lower (CF₃ reduces crystallinity) . N-[(2-Chloro-8-methylquinolin-3-yl)methyl]-4-methoxyaniline: Not reported, but methoxy groups may elevate melting points due to hydrogen bonding .

- Lipophilicity: Trifluoromethyl (CF₃) and methyl groups enhance lipophilicity, favoring blood-brain barrier penetration . Nitro and amino groups reduce logP values, impacting solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。